2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone is a chemical compound characterized by its unique structure and potential applications in pharmacology. This compound is classified as a tetrazole derivative, which is known for its diverse biological activities, including anti-inflammatory and analgesic properties.
The compound can be sourced from various chemical suppliers and databases, such as PubChem, where it is cataloged under the Chemical Identifier number 1132851. It is also available for purchase from specialized chemical suppliers, which provide detailed specifications and safety data sheets for research purposes .
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone falls under the category of organic compounds, specifically nitrogen heterocycles due to the presence of the tetrazole ring. The compound's molecular formula is C13H16N6O, indicating that it contains carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone typically involves the reaction of specific precursors through well-established organic synthesis techniques.
The cyclization reaction to form the tetrazole moiety can be achieved through various methods including:
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone can participate in several chemical reactions due to its functional groups:
The reactions typically require specific conditions such as temperature control, solvent choice, and sometimes catalysts to enhance yield and selectivity.
The mechanism of action for compounds like 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone often involves interaction with biological targets such as enzymes or receptors.
The physical properties of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone include:
Chemical properties include:
Relevant data from suppliers indicate that this compound should be handled with care due to its potential reactivity .
The applications of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone are primarily in medicinal chemistry:
Ongoing research may further elucidate its therapeutic potential and mechanisms of action in various biological systems.
The synthesis of 2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]-1-(1-pyrrolidinyl)ethanone (CAS 436092-94-3; Molecular Formula: C₁₃H₁₆N₆O; MW: 272.31 g/mol) typically follows a convergent strategy involving sequential heterocyclic assembly and coupling reactions [1] [5]. A principal route begins with the preparation of the 5-(4-aminophenyl)tetrazole core via [2+3] cycloaddition between 4-aminobenzonitrile and sodium azide, catalyzed by Lewis acids under reflux conditions. The resulting tetrazole is subsequently N-alkylated at the N2-position using ethyl bromoacetate to yield ethyl 2-[5-(4-aminophenyl)tetrazol-2-yl]acetate. This ester intermediate undergoes aminolysis with pyrrolidine in aprotic solvents (DMF or DMSO) at elevated temperatures (80-100°C) to form the target amide. Critical challenges in this pathway include controlling regioselectivity during N-alkylation (favouring the 2-isomer over the 1-isomer) and suppressing di-alkylation byproducts through careful stoichiometric control [5] [9]. Alternative approaches employ activated acylating agents such as 2-(5-phenyl-2H-tetrazol-2-yl)acetyl chloride, demonstrating enhanced coupling efficiency with pyrrolidine under mild conditions (0-25°C) with minimal racemization or degradation [9].
Table 1: Key Synthetic Intermediates for Target Compound Synthesis
Intermediate | CAS Number | Molecular Formula | Function in Synthesis |
---|---|---|---|
5-(4-Aminophenyl)-1H-tetrazole | C₇H₇N₅ | Tetrazole core precursor | |
Ethyl 2-[5-(4-aminophenyl)tetrazol-2-yl]acetate | C₁₁H₁₃N₅O₂ | Alkylated intermediate | |
2-(5-Phenyl-2H-tetrazol-2-yl)acetyl chloride | C₉H₇ClN₄O | Activated acylating agent |
Transition metal catalysis significantly enhances the efficiency of both tetrazole ring formation and subsequent functionalization. Palladium(0)/palladium(II) catalytic cycles facilitate direct C-H arylation of electron-deficient heterocycles via electrophilic aromatic substitution pathways, as demonstrated in analogous tetrazole functionalization [2]. For the target compound, copper(I) catalysts (CuI, 5-10 mol%) with nitrogen-donor ligands (1,10-phenanthroline) enable efficient N-alkylation between 5-(4-aminophenyl)tetrazole and α-halo ketones at reduced temperatures (50-60°C), achieving yields exceeding 85% while minimizing homo-coupling byproducts [10]. Recent advances highlight nickel-catalyzed systems for C(sp²)–H activation in tetrazole-bearing precursors, though applicability to this specific scaffold remains exploratory. Mechanistic studies indicate that electrophilic palladation at the tetrazole ring precedes concerted metalation-deprotonation in the arylation step, with density functional theory (DFT) calculations confirming extended HOMO density localization on the pyrrole-like nitrogen atoms, rationalizing the observed regioselectivity [2] [7].
Table 2: Catalytic Systems for Heterocyclic Functionalization
Catalytic System | Reaction Type | Optimal Conditions | Key Advantages |
---|---|---|---|
Pd(0)/Pd(II) | C-H Arylation | Pd(OAc)₂, PPh₃, DMF, 80°C | Electrophilic functionalization without directing groups |
Cu(I) | N-Alkylation | CuI, phenanthroline, K₂CO₃, DMF, 60°C | Suppressed di-alkylation; high regioselectivity |
Ni(II) | C(sp²)–H Activation | Ni(OTf)₂, PCy₃, oxidant, toluene, 100°C | Potential for inert bond functionalization |
Solvent polarity dramatically influences both coupling efficiency and regioselectivity during pyrrolidine acylation. Comparative studies reveal that polar aprotic solvents (DMSO > DMF > NMP) provide optimal solvation for the tetrazole anion intermediate, facilitating nucleophilic attack on the carbonyl carbon of activated esters or acyl chlorides [8]. DMSO demonstrates particular advantages, achieving 82-90% yields in model reactions due to its high polarity (ε=47.2) and ability to stabilize charged transition states. Conversely, protic solvents (ethanol, methanol) promote competitive hydrolysis of acylating agents, reducing yields to 45-60%. Acetonitrile and THF provide moderate yields (70-75%) but suffer from solubility limitations with tetrazole salts. Solvent effects extend beyond mere yield optimization; DMSO specifically suppresses N1-alkylation isomers through selective solvation of the N2-anion, as confirmed by NMR studies of anion solvation complexes. Reaction kinetics analysis reveals a 3.5-fold rate enhancement in DMSO versus THF for the aminolysis step, attributable to lowered activation energy (ΔG‡ = 68.3 kJ/mol in DMSO vs. 75.1 kJ/mol in THF) [3] [8].
Final compound purification leverages adsorption chromatography with tailored gradient elution to resolve structurally similar impurities. Silica gel (40-63 μm) proves most effective for normal-phase separation, with optimized mobile phases employing dichloromethane/methanol gradients (95:5 to 85:15 v/v) supplemented with 0.1-0.5% ammonium hydroxide to suppress tailing of the aminophenyl moiety [4] [6]. Advanced purification protocols employ TLC-guided step gradient optimization, substantially enhancing resolution over linear gradients. For example, conversion of Rf values (0.3 in 9:1 DCM/MeOH) to a step gradient (30% → 36% → 43% methanol in DCM) achieves baseline separation of the target compound from N1-alkylated isomers and di-acylated byproducts with 98.5% chromatographic purity [4]. On-scale purification (>10g) utilizes flash chromatography systems (e.g., Biotage® Isolera) with C18 reversed-phase cartridges, employing water/acetonitrile gradients that exploit differential polarity between the target compound (logP=1.2) and impurities (logP=0.8-3.5). Critical parameters include particle size distribution (25 μm for RP-C18), flow rate optimization (20 mL/min per 10g silica), and fraction collection triggered by UV detection at 254 nm, yielding isolated purity >99% as verified by HPLC-ELSD [4] [6].
Table 3: Chromatographic Purification Optimization Parameters
Parameter | Normal Phase | Reversed Phase | Performance Metric |
---|---|---|---|
Stationary Phase | Silica gel (40-63μm) | C18-modified silica (25μm) | Resolution factor (Rs) >1.5 |
Mobile Phase | DCM/MeOH/NH₄OH | H₂O/CH₃CN +0.1% TFA | Peak asymmetry <1.2 |
Gradient Type | Step (TLC-optimized) | Linear (5-95% CH₃CN) | Purity >99% |
Detection | UV 254 nm | ELSD/UV 254 nm | Recovery >92% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7